Adinazolam
Adinazolam
Adinazolam is a triazolo[4,3-a][1,4]benzodiazepine having a dimethylaminomethyl group at the 1-position, a phenyl group at the 6-position and a chloro substituent at the 8-position. It has a role as a sedative, an anxiolytic drug, an anticonvulsant and an antidepressant.
Adinazolam (Deracyn®) is a benzodiazepine derivative with anxiolytic, anticonvulsant, sedative, and antidepressant properties. Adinazolam was first developed to enhance the antidepressant effects of [alprazolam]. It has never been approved by the FDA for clinical use.
Adinazolam (Deracyn®) is a benzodiazepine derivative with anxiolytic, anticonvulsant, sedative, and antidepressant properties. Adinazolam was first developed to enhance the antidepressant effects of [alprazolam]. It has never been approved by the FDA for clinical use.
Brand Name:
Vulcanchem
CAS No.:
37115-32-5
VCID:
VC0517269
InChI:
InChI=1S/C19H18ClN5/c1-24(2)12-18-23-22-17-11-21-19(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)25(17)18/h3-10H,11-12H2,1-2H3
SMILES:
CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4
Molecular Formula:
C19H18ClN5
Molecular Weight:
351.8 g/mol
Adinazolam
CAS No.: 37115-32-5
Cat. No.: VC0517269
Molecular Formula: C19H18ClN5
Molecular Weight: 351.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Adinazolam is a triazolo[4,3-a][1,4]benzodiazepine having a dimethylaminomethyl group at the 1-position, a phenyl group at the 6-position and a chloro substituent at the 8-position. It has a role as a sedative, an anxiolytic drug, an anticonvulsant and an antidepressant. Adinazolam (Deracyn®) is a benzodiazepine derivative with anxiolytic, anticonvulsant, sedative, and antidepressant properties. Adinazolam was first developed to enhance the antidepressant effects of [alprazolam]. It has never been approved by the FDA for clinical use. |
|---|---|
| CAS No. | 37115-32-5 |
| Molecular Formula | C19H18ClN5 |
| Molecular Weight | 351.8 g/mol |
| IUPAC Name | 1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)-N,N-dimethylmethanamine |
| Standard InChI | InChI=1S/C19H18ClN5/c1-24(2)12-18-23-22-17-11-21-19(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)25(17)18/h3-10H,11-12H2,1-2H3 |
| Standard InChI Key | GJSLOMWRLALDCT-UHFFFAOYSA-N |
| SMILES | CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 |
| Canonical SMILES | CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 |
| Appearance | Solid powder |
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